molecular formula C16H15BrO B1375195 4-(4-Bromophenyl)-1-phenylbutan-1-one CAS No. 1225857-78-2

4-(4-Bromophenyl)-1-phenylbutan-1-one

Cat. No.: B1375195
CAS No.: 1225857-78-2
M. Wt: 303.19 g/mol
InChI Key: JVHPRBJJKZQBPR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-phenylbutan-1-one is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-phenylbutan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and phenylacetic acid.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon to facilitate the reduction step.

    Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance the reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylbutanones.

Scientific Research Applications

4-(4-Bromophenyl)-1-phenylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylboronic Acid: Shares the bromophenyl moiety but differs in functional groups.

    4-Bromophenylthiazole: Contains a thiazole ring instead of the butanone moiety.

    4-Bromophenylsulfonylphenyl: Features a sulfonyl group attached to the phenyl ring.

Uniqueness

4-(4-Bromophenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(4-bromophenyl)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c17-15-11-9-13(10-12-15)5-4-8-16(18)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHPRBJJKZQBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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